(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
CAS No.: 1309598-68-2
Cat. No.: VC0152400
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.622
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309598-68-2 |
---|---|
Molecular Formula | C8H10ClF2N |
Molecular Weight | 193.622 |
IUPAC Name | (1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Standard InChI Key | PEZUBPXSPPADIL-JEDNCBNOSA-N |
SMILES | CC(C1=C(C=CC=C1F)F)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is identified by several key parameters that define its chemical identity. The table below summarizes the essential identifiers for this compound:
Parameter | Information |
---|---|
CAS Numbers | 1309598-68-2, 1217473-52-3 |
Molecular Formula | C₈H₁₀ClF₂N |
Molecular Weight | 193.62 g/mol |
IUPAC Name | (1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride |
InChI | InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
InChIKey | PEZUBPXSPPADIL-JEDNCBNOSA-N |
SMILES | CC@@HN.Cl |
The compound is known by various synonyms including (S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride, Benzenemethanamine, 2,6-difluoro-alpha-methyl-, hydrochloride (1:1), (alphaS)-, and (1S)-1-(2,6-difluorophenyl)ethan-1-amine hydrochloride .
Structural Characteristics
The molecular structure of (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride features several distinctive elements:
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A 2,6-difluorophenyl group, which contains two fluorine atoms at positions 2 and 6 of the benzene ring
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A chiral carbon atom adjacent to the amine group, with an (S) configuration that determines its stereochemical properties
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An amine group (-NH₂) attached to the chiral carbon
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A methyl group (-CH₃) also connected to the chiral carbon
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A hydrochloride salt form, which enhances the compound's stability and solubility in aqueous media
This specific structural arrangement contributes to the compound's unique chemical behavior and potential biological activities.
Physical and Chemical Properties
The physical and chemical properties of (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride influence its behavior in various applications:
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Solubility: Enhanced in aqueous solutions due to its salt form
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Stability: Stable under normal conditions, but requires protection from moisture and light
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Stereochemistry: Exhibits optical activity due to its (S) configuration at the chiral center
Synthesis and Reactions
Synthetic Pathways
The synthesis of (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride typically involves stereoselective methods to ensure the correct configuration at the chiral center. While the search results don't provide specific synthetic routes, general approaches for similar chiral amines often include:
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Asymmetric reduction of corresponding ketimines
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Resolution of racemic mixtures
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Stereoselective reactions using chiral catalysts or auxiliaries
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Enantioselective synthesis from appropriate precursors
The final step usually involves conversion to the hydrochloride salt form by treating the free base with hydrochloric acid.
Chemical Reactivity
As a primary amine, (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride participates in various chemical reactions typical of this functional group:
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Nucleophilic substitution reactions: The amine group acts as a nucleophile in reactions with electrophiles
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Acid-base reactions: The compound can undergo protonation/deprotonation depending on pH
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Condensation reactions: Formation of imines, amides, and other nitrogen-containing derivatives
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Salt formation: Interaction with acids to form different salt forms
These reaction pathways make the compound versatile in organic synthesis and medicinal chemistry applications.
Applications in Research and Development
Role in Medicinal Chemistry
(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride holds significant value in medicinal chemistry for several reasons:
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Chiral building block: Its defined stereochemistry makes it useful for developing stereochemically active drugs
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Pharmacophore component: The fluorinated aromatic ring can contribute to specific binding interactions with biological targets
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Intermediate in drug synthesis: Used in the preparation of more complex pharmaceutical compounds
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Structure-activity relationship studies: Enables investigation of how structural modifications affect biological activity
The compound's stereospecific nature is particularly important since different enantiomers of a compound can exhibit dramatically different biological effects.
Use in Organic Synthesis
In organic synthesis, (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride serves as:
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A versatile intermediate for constructing more complex molecular architectures
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A chiral auxiliary for stereoselective transformations
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A starting material for the synthesis of fluorinated compounds with potential biological activities
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A precursor for various nitrogen-containing heterocycles
The presence of fluorine atoms in the structure enhances the compound's value, as fluorination is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of drug candidates.
Hazard Parameter | Information |
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GHS Symbols | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H302+H312+H332-H318 |
Precautionary Statements | P310-P260-P280 |
HS Code | 2921490090 |
These classifications indicate that the compound poses risks of acute toxicity through various routes and can cause serious eye damage .
Parameter | Specification |
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Purity | ≥95-98% |
Appearance | White powder |
Moisture Content | Not more than 1.0% |
Impurity | Not more than 2.0% |
These parameters ensure the reliability and reproducibility of research results when using the compound .
Supplier | Quantity | Price (USD) |
---|---|---|
TRC | 2.5 mg | $45 |
SynQuest Laboratories | 250 mg | $95 |
SynQuest Laboratories | 1 g | $325 |
AK Scientific | 1 g | $406 |
Chemenu | 1 g | $430 |
Various European suppliers | 1 g | €243-257 |
Various European suppliers | 5 g | €777-850 |
Various European suppliers | 10 g | €1,428-1,587 |
These prices reflect the compound's specialization and importance in research applications .
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